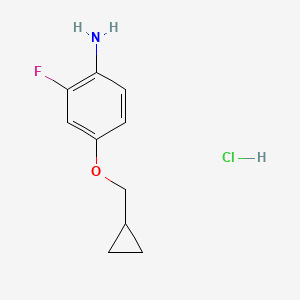

4-(Cyclopropylmethoxy)-2-fluoroaniline hydrochloride

Description

Table 1.1: Structural Notation Systems for 4-(Cyclopropylmethoxy)-2-fluoroaniline Hydrochloride

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for 4-(cyclopropylmethoxy)-2-fluoroaniline hydrochloride is 1315369-05-1. This unique identifier serves as the definitive reference for this specific hydrochloride salt form in chemical databases and literature searches. The Chemical Abstracts Service registry system ensures unambiguous identification of chemical substances through these numerical codes, facilitating accurate communication within the scientific community.

Alternative chemical identifiers provide additional layers of specificity for database searches and chemical procurement. The Molecular Drawing Language number MFCD19382218 represents another widely recognized identifier used in chemical inventory systems. This identifier is particularly valuable for researchers accessing commercial chemical suppliers and maintaining laboratory inventory records.

It is crucial to distinguish this hydrochloride salt from the free base form of the compound, which carries a different Chemical Abstracts Service number (1236764-17-2). The free base form has the molecular formula C10H12FNO and molecular weight of 181.21, representing the compound without the hydrochloric acid addition. This distinction is essential for accurate chemical ordering and experimental design, as the two forms possess different physical and chemical properties.

Table 1.2: Registry Numbers and Identifiers Comparison

| Form | Chemical Abstracts Service Number | Molecular Drawing Language Number | Molecular Formula |

|---|---|---|---|

| Hydrochloride Salt | 1315369-05-1 | MFCD19382218 | C10H13ClFNO |

| Free Base | 1236764-17-2 | MFCD16074843 | C10H12FNO |

Molecular Formula and Weight Analysis

The molecular formula of 4-(cyclopropylmethoxy)-2-fluoroaniline hydrochloride is C10H13ClFNO, representing the composition of the hydrochloride salt form. This formula indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom. The molecular composition reflects the addition of hydrochloric acid to the parent amine compound, resulting in the incorporation of an additional hydrogen and chlorine atom compared to the free base form.

The molecular weight of the hydrochloride salt is precisely calculated as 217.6677 atomic mass units or 217.67 atomic mass units in rounded form. This molecular weight calculation is based on the standard atomic masses of constituent elements and provides essential information for stoichiometric calculations in chemical synthesis and analytical applications. The molecular weight difference between the hydrochloride salt (217.67) and the free base form (181.21) is 36.46 atomic mass units, corresponding exactly to the molecular weight of hydrochloric acid.

The elemental analysis reveals important insights into the compound's composition and structure. Carbon represents the largest mass percentage of the molecule, reflecting the aromatic ring system and cyclopropyl substituent. The presence of heteroatoms including nitrogen, oxygen, fluorine, and chlorine contributes to the compound's unique chemical and physical properties. The nitrogen atom serves as the basic site for salt formation, while the fluorine atom and oxygen atom provide additional sites for intermolecular interactions.

Table 1.3: Molecular Weight and Formula Comparison

| Parameter | Hydrochloride Salt | Free Base | Difference |

|---|---|---|---|

| Molecular Formula | C10H13ClFNO | C10H12FNO | +HCl |

| Molecular Weight | 217.67 | 181.21 | 36.46 |

| Additional Components | Hydrochloric acid | None | HCl addition |

Synonymous Terminology in Chemical Databases

Chemical databases employ various terminologies and naming conventions to catalog 4-(cyclopropylmethoxy)-2-fluoroaniline hydrochloride, reflecting different organizational systems and historical naming practices. The primary systematic name appears consistently across major chemical suppliers and databases as "4-(cyclopropylmethoxy)-2-fluoroaniline hydrochloride". However, alternative formulations of this name exist to accommodate different database structures and search algorithms.

The International Union of Pure and Applied Chemistry name "Benzenamine, 4-(cyclopropylmethoxy)-2-fluoro-, hydrochloride (1:1)" represents a more formal systematic approach that explicitly identifies the stoichiometric relationship between the organic base and hydrochloric acid. This nomenclature emphasizes the benzenamine backbone and clearly indicates the one-to-one molar ratio of the salt formation. Such detailed naming conventions prove particularly valuable in patent literature and regulatory documentation where precise chemical identification is mandatory.

Commercial chemical suppliers often employ catalog-specific nomenclature systems that may incorporate proprietary product codes alongside standard chemical names. These commercial identifiers serve practical purposes in inventory management and order processing, while maintaining connection to standard chemical nomenclature through cross-referencing systems. The consistency of Chemical Abstracts Service registry numbers across different suppliers ensures accurate identification regardless of minor variations in naming conventions.

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-2-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7;/h3-5,7H,1-2,6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTJHYVZDMONHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315369-05-1 | |

| Record name | Benzenamine, 4-(cyclopropylmethoxy)-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315369-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

4-(Cyclopropylmethoxy)-2-fluoroaniline hydrochloride is an organic compound with a molecular formula of C₁₀H₁₃ClFNO and a molecular weight of 217.67 g/mol. This compound is characterized by its unique chemical structure, which includes a cyclopropylmethoxy group and a fluorine atom attached to an aniline base. It has garnered interest in pharmacological applications due to its potential biological activities, particularly in the field of medicinal chemistry.

- Chemical Structure : The presence of both cyclopropyl and fluorine functionalities may confer distinct properties, such as enhanced lipophilicity or altered metabolic pathways.

- Physical Form : Typically appears as a powder and is stable at room temperature, enhancing its utility in various applications.

Biological Activity Overview

4-(Cyclopropylmethoxy)-2-fluoroaniline hydrochloride has been evaluated for several biological activities, including:

- Antidepressant Potential : Preliminary studies suggest that compounds similar to 4-(Cyclopropylmethoxy)-2-fluoroaniline may exhibit antidepressant effects through the blockade of nicotinic acetylcholine receptors (nAChRs) .

- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly linked to its interaction with nAChRs, which are implicated in cognitive function and neurodegenerative diseases.

- Pharmacological Applications : The compound is being explored for its role in synthesizing derivatives that could exhibit varied biological activities, making it a candidate for drug development .

The mechanism by which 4-(Cyclopropylmethoxy)-2-fluoroaniline hydrochloride exerts its effects may involve:

- Interaction with Receptors : Studies suggest that it may selectively bind to specific receptor subtypes, such as the α4β2-nicotinic acetylcholine receptors, which are crucial for cognitive processes .

- Inhibition of Enzymatic Activity : The compound may also act as an inhibitor of phosphodiesterase (PDE) enzymes, which play a significant role in cellular signaling pathways .

Case Studies

- Neuropharmacology : In animal models, compounds with similar structures have shown efficacy in enhancing cognitive functions while exhibiting reduced toxicity compared to traditional antidepressants .

- Pharmacokinetics : Studies on related compounds indicate favorable absorption and distribution profiles, suggesting that modifications like those found in 4-(Cyclopropylmethoxy)-2-fluoroaniline could enhance bioavailability .

Data Table: Comparison of Similar Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 4-(Cyclopropylmethoxy)-3-fluoroaniline | C₁₀H₁₃ClFNO | Similar structure but different fluorine position; potential variations in biological activity. |

| 4-Fluoroaniline | C₆H₄ClFNO | Lacks the cyclopropylmethoxy group; simpler structure with different reactivity. |

| Cyclopropylmethoxybenzene | C₉H₁₁O | Contains a methoxy group but lacks fluorine; used in different synthetic pathways. |

Scientific Research Applications

Pharmacological Applications

- Biological Activity : Research indicates that 4-(Cyclopropylmethoxy)-2-fluoroaniline hydrochloride exhibits significant biological activities, particularly in pharmacological contexts. Its unique functional groups enhance its interaction with biological systems, making it a candidate for drug development.

- Target Interaction Studies : The compound is evaluated for its interaction with various biological targets, which is crucial for determining its safety and efficacy in therapeutic applications. Preliminary studies suggest potential binding affinities with nicotinic acetylcholine receptors (nAChRs), which are involved in several neurological processes.

- Drug Development : The presence of a fluorine atom often contributes to improved metabolic stability and bioavailability, making this compound a valuable scaffold for medicinal chemistry. Fluorine's role as a bioisostere can enhance the potency of drug candidates derived from this compound.

Synthesis and Reactivity

The synthesis of 4-(Cyclopropylmethoxy)-2-fluoroaniline hydrochloride typically involves several steps that allow for the incorporation of specific functional groups. The reactivity of this compound is attributed to its functional groups, enabling it to participate in various organic synthesis reactions. These reactions are essential for creating derivatives that may exhibit varied biological activities.

Comparative Analysis with Related Compounds

The following table summarizes some compounds that share structural similarities with 4-(Cyclopropylmethoxy)-2-fluoroaniline hydrochloride:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 4-(Cyclopropylmethoxy)-3-fluoroaniline | C₁₀H₁₃ClFNO | Similar structure but different fluorine position; potential variations in biological activity. |

| 4-Fluoroaniline | C₆H₄ClFNO | Lacks the cyclopropylmethoxy group; simpler structure with different reactivity. |

| Cyclopropylmethoxybenzene | C₉H₁₁O | Contains a methoxy group but lacks fluorine; used in different synthetic pathways. |

The unique combination of cyclopropyl and fluorine functionalities in 4-(Cyclopropylmethoxy)-2-fluoroaniline hydrochloride may confer distinct properties not found in its analogs, such as enhanced lipophilicity or altered metabolic pathways.

Case Studies

Several studies have investigated the pharmacological potential of compounds similar to 4-(Cyclopropylmethoxy)-2-fluoroaniline hydrochloride:

- Nicotinic Receptor Modulators : A study highlighted the efficacy of compounds targeting nAChRs, demonstrating that structural modifications could lead to improved selectivity and potency against specific receptor subtypes .

- Fluorinated Analogues : Research into fluorinated analogues has shown that modifications can significantly influence biological activity and therapeutic potential, making these compounds promising candidates for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

- 4-(Cyclopropylmethoxy)-2-fluoroaniline hydrochloride : Cyclopropylmethoxy (electron-donating) at C4, fluorine (electron-withdrawing) at C2, and aniline hydrochloride .

- 4-(3-Cyclopentylpropyl)-2-fluoroaniline hydrochloride : Cyclopentylpropyl (bulky, lipophilic) at C4, fluorine at C2. The alkyl chain increases hydrophobicity compared to the methoxy group .

- 2-Chloro-4-fluoroaniline hydrochloride (Compound 1c [B]) : Chlorine (electron-withdrawing) at C2, fluorine at C4. Smaller substituents alter electronic effects on the aromatic ring .

- Betaxolol Hydrochloride: Contains a cyclopropylmethoxyethyl-phenoxypropanolamine backbone. A β-blocker with cardiovascular applications, structurally distinct from aniline derivatives .

- Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: Fluorophenyl group with an esterified amino acid side chain, unrelated to aniline chemistry .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-(Cyclopropylmethoxy)-2-fluoroaniline HCl | C₁₀H₁₂FNO·HCl | 217.67 | Cyclopropylmethoxy, F, NH₂·HCl |

| 4-(3-Cyclopentylpropyl)-2-fluoroaniline HCl | C₁₄H₁₉FClN | ~255.76 | Cyclopentylpropyl, F, NH₂·HCl |

| 2-Chloro-4-fluoroaniline HCl | C₆H₅ClFNH₂·HCl | 185.02 | Cl, F, NH₂·HCl |

| Betaxolol Hydrochloride | C₁₈H₂₉NO₃·HCl | 343.46 | Cyclopropylmethoxyethyl, isopropylamino |

| Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl | C₁₀H₁₃ClFNO₂ | 233.67 | Fluorophenyl, esterified amino acid |

Key Differences

- Substituent Effects : Cyclopropylmethoxy enhances rigidity and moderate electron-donating capacity, whereas cyclopentylpropyl increases lipophilicity. Chlorine in 2-chloro-4-fluoroaniline reduces ring reactivity compared to methoxy .

- Therapeutic vs. Synthetic Use : Betaxolol is a finished drug, while others are intermediates .

- Yield and Availability : 2-Chloro-4-fluoroaniline has a low synthesis yield (38.5%), and the target compound is discontinued commercially .

Notes

- Discrepancies in commercial availability highlight supply-chain challenges for specialized intermediates .

- Structural modifications (e.g., cyclopropylmethoxy vs. chlorine) significantly alter electronic and steric properties, impacting downstream applications .

- Betaxolol’s complex structure underscores the divergence between aniline intermediates and finished pharmaceuticals .

Preparation Methods

Formation of the Cyclopropylmethoxy Substituent on Fluoroaniline Core

The cyclopropylmethoxy group is introduced by nucleophilic substitution on a fluoro-substituted aromatic precursor, often starting from 2-fluoro-4-hydroxyaniline or related intermediates. The general approach involves:

- Alkylation of the phenolic hydroxyl group with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) under basic conditions to form the ether linkage.

- Use of bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitution reaction.

This method ensures selective ether formation without affecting the aniline group.

Synthesis of the Aniline Derivative

The amino group at the 4-position (relative to the cyclopropylmethoxy substituent) is introduced or unmasked by:

- Reduction of nitro precursors (e.g., 4-nitro-2-fluorophenol derivatives) using catalytic hydrogenation or chemical reducing agents such as iron in acidic media.

- Alternatively, direct amination methods can be employed, for example, via nucleophilic aromatic substitution on halogenated precursors with ammonia or amines.

Formation of Hydrochloride Salt

After obtaining the free base 4-(Cyclopropylmethoxy)-2-fluoroaniline, conversion to the hydrochloride salt is achieved by:

- Treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.

- Controlled crystallization by cooling or addition of anti-solvents to isolate the hydrochloride salt as a stable crystalline solid.

Detailed Procedure Example from Patent Literature

A representative method adapted from patent EP0430847A1 and related documents includes the following steps:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of N-cyclopropyl-4-fluoroaniline intermediate by selective reaction of fluoroaniline derivatives with cyclopropylamine | Heating to 70°C for 40 min, then cooling to 0-5°C | Dark-red solution formed, intermediate isolated after extraction and drying |

| 2 | Alkylation with cyclopropylmethyl halide to form cyclopropylmethoxy substituent | Base-mediated alkylation in methanol or DMF, temperature controlled below 20°C during addition | Crystalline product obtained after washing with n-hexane, purity sufficient for next stage |

| 3 | Reduction of nitro or acetanilide precursors to aniline | Use of hypophosphorous acid with sulfuric acid and copper sulfate at 0-5°C, sodium nitrite added for diazotization | Intense blue solution indicates reaction progress, hydrolysis at 40-50°C for 120 min |

| 4 | Formation of hydrochloride salt | Addition of 4 M HCl in dioxane, stirring at 55-80°C for 45 min, cooling to 1°C for precipitation | Product filtered, washed with ethanol, dried under vacuum |

This method yields 4-(Cyclopropylmethoxy)-2-fluoroaniline hydrochloride as a light-colored crystalline solid with purity suitable for pharmaceutical applications.

Research Findings and Optimization Notes

- Temperature control during alkylation and salt formation is critical to prevent side reactions and degradation.

- Use of saturated aqueous sodium bicarbonate and sodium hydroxide solutions during work-up improves extraction efficiency and purity.

- The choice of solvent (methanol, ethanol, dioxane) affects crystallization behavior and final product morphology.

- The hydrolysis step involving hypophosphorous acid and copper sulfate acts as a mild reducing environment, favoring selective reduction without over-reduction or decomposition.

- Final hydrochloride salt formation enhances the stability and handling of the compound, making it suitable for further pharmaceutical formulation.

Summary Table of Preparation Steps

| Stage | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Alkylation | Cyclopropylmethyl bromide, base (K2CO3/NaH), DMF/THF, <20°C | Introduce cyclopropylmethoxy group | Formation of ether linkage on fluoroaniline |

| Reduction | Hypophosphorous acid, sulfuric acid, CuSO4, NaNO2, 0-5°C to 50°C | Convert nitro/acetanilide to aniline | Selective reduction to aniline derivative |

| Work-up | Saturated NaHCO3, NaOH, dichloromethane extraction | Purification and isolation | Removal of impurities, organic layer drying |

| Salt formation | 4 M HCl in dioxane, 55-80°C, crystallization | Formation of hydrochloride salt | Stable crystalline hydrochloride salt |

Q & A

Q. What are the optimal synthetic routes for 4-(cyclopropylmethoxy)-2-fluoroaniline hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Cyclopropane Introduction : Reacting 2-fluoroaniline derivatives with cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to install the cyclopropylmethoxy group .

Fluorination : Regioselective fluorination at the ortho position using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) .

Hydrochloride Salt Formation : Treating the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization to enhance purity .

Key factors affecting yield include temperature control (0–5°C during fluorination to minimize side reactions) and stoichiometric ratios of reagents. Purity (>97%) is validated via HPLC and NMR .

Q. How can researchers characterize the structural and electronic properties of 4-(cyclopropylmethoxy)-2-fluoroaniline hydrochloride using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) identify proton environments and confirm substitution patterns. The fluorine atom’s electron-withdrawing effect deshields adjacent protons (δ ~6.8–7.2 ppm) .

- X-ray Crystallography : Resolves crystal packing and confirms the spatial orientation of the cyclopropylmethoxy group .

- Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in biological activity data for this compound across different assay systems?

Methodological Answer:

- Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to cross-validate target engagement .

- Solubility Optimization : Adjust DMSO concentrations (<1% v/v) or use β-cyclodextrin complexes to mitigate solvent-induced artifacts in cellular assays .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects in vivo .

Q. How can impurity profiles (e.g., dehalogenated byproducts) be controlled during synthesis, and what analytical techniques are recommended?

Methodological Answer:

- Reaction Monitoring : In-line FTIR tracks intermediate formation to minimize over-fluorination or cyclopropane ring-opening .

- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) removes dehalogenated impurities.

- Analytical Techniques :

- HPLC-UV/ELSD : Quantifies impurities at ≥0.1% levels using C18 columns and trifluoroacetic acid modifiers .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas of trace byproducts (e.g., m/z 181.21 for the free base) .

Q. What in silico approaches are validated for predicting this compound’s interaction with neurotransmitter receptors (e.g., serotonin receptors)?

Methodological Answer:

- Molecular Docking : Glide or AutoDock Vina models ligand-receptor binding poses using crystal structures (e.g., 5-HT₂A PDB: 6A93). The cyclopropylmethoxy group’s steric bulk may limit binding in certain conformations .

- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting key residues (e.g., Asp155 in 5-HT receptors) for mutagenesis studies .

Methodological Challenges and Solutions

Q. How can researchers address solubility limitations in aqueous buffers for pharmacokinetic studies?

Methodological Answer:

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies targeting fluorinated analogs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.